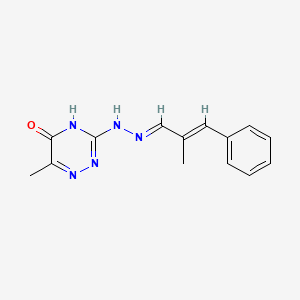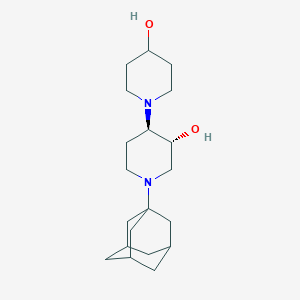
1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine, also known as CPTH, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPTH belongs to the class of phthalazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine involves the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and tumor growth. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Furthermore, this compound has been shown to inhibit the reverse transcriptase activity of HIV, thereby preventing viral replication.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to inhibit the reverse transcriptase activity of HIV, thereby preventing viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine in lab experiments is its ability to selectively inhibit specific signaling pathways involved in disease progression. This allows researchers to study the effects of this compound on specific diseases without affecting other signaling pathways. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and neurological disorders. Additionally, the development of more potent analogs of this compound with improved bioavailability and efficacy is an area of future research.
Métodos De Síntesis
The synthesis of 1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine involves the reaction of 4-methylphenylhydrazine with cyclohexyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then subjected to cyclization using a suitable oxidizing agent, such as potassium permanganate, to yield this compound.
Aplicaciones Científicas De Investigación
1-(cyclohexylthio)-4-(4-methylphenyl)phthalazine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have anti-viral activity against viruses such as HIV and hepatitis B.
Propiedades
IUPAC Name |
1-cyclohexylsulfanyl-4-(4-methylphenyl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)21(23-22-20)24-17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGWMRTOCZMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6138401.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6138414.png)
![[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)


![3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6138461.png)
![2-(4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6138473.png)


![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6138499.png)